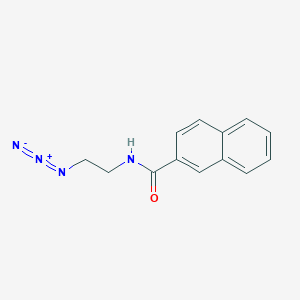

N-(2-azidoethyl)-2-naphthamide

Description

Properties

Molecular Formula |

C13H12N4O |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(2-azidoethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C13H12N4O/c14-17-16-8-7-15-13(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18) |

InChI Key |

PIQAHVRBLTULNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between N-(2-azidoethyl)-2-naphthamide and related 2-naphthamide derivatives, as inferred from the evidence.

Table 1: Structural and Functional Comparison of 2-Naphthamide Derivatives

Key Observations:

- Azide vs. Methoxy/Dimethylamino Groups: The azidoethyl group in this compound distinguishes it from analogs like N-(2-methoxyethyl)-2-naphthamide and N-(2-(dimethylamino)ethyl)-2-naphthamide, which are optimized for enzyme inhibition (e.g., BChE) through polar interactions with active sites . The azide’s reactivity, however, prioritizes applications in modular synthesis (e.g., bioconjugation) rather than direct enzyme targeting.

- Biological Selectivity : Compounds such as N-(1-benzylpiperidin-4-yl)-2-naphthamide exhibit poor binding to transporters (e.g., SLC6A11), highlighting the critical role of substituent bulk and polarity in target specificity .

- Structural Flexibility : The cis-hydroxycyclobutyl substituent in dopamine D3 antagonists demonstrates how rigid cyclic systems enhance receptor affinity, a contrast to the linear azidoethyl chain’s flexibility .

Physicochemical Properties

Table 2: Predicted Properties of Selected 2-Naphthamides

| Property | This compound | N-(2-methoxyethyl)-2-naphthamide | N-(2-(dimethylamino)ethyl)-2-naphthamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~285.3 | ~285.3 | ~298.4 |

| LogP | ~2.5 (estimated) | ~2.1 | ~1.8 |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

- Solubility: Polar substituents (e.g., methoxy, dimethylamino) enhance aqueous solubility, whereas azides may reduce it due to reduced hydrogen-bonding capacity.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-azidoethyl)-2-naphthamide, and how can reaction conditions be monitored for efficiency?

this compound is synthesized via nucleophilic substitution, typically starting with 2-chloro-N-(2-hydroxyethyl)-2-naphthamide followed by azide introduction using NaN₃. Key steps include:

- Amide bond formation : React 2-naphthoyl chloride with 2-azidoethylamine in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) at 0°C, followed by room-temperature stirring. Monitor via TLC using ethyl acetate/hexane (1:3) .

- Azide substitution : Replace the chloro group in intermediates using NaN₃ in a solvent system like xylene/water under reflux (5–7 hours). TLC with UV detection ensures completion . Note: Avoid protic solvents to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : Confirm the azide (-N₃) group via FT-IR (sharp peak ~2100 cm⁻¹). NMR (¹H, ¹³C) verifies the naphthamide backbone and ethyl linker .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]⁺ expected at m/z 295.12 for C₁₃H₁₄N₄O) .

Q. What stability considerations are critical for handling this compound in aqueous or thermal conditions?

- Thermal stability : Avoid temperatures >80°C due to potential azide decomposition (risk of exothermic reactions).

- pH sensitivity : Store in neutral conditions (pH 6–8); acidic/basic environments may hydrolyze the amide bond .

- Light sensitivity : Protect from UV light to prevent photodegradation of the naphthalene ring .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H⋯π) influence the crystallographic packing of this compound derivatives?

X-ray diffraction studies on analogous N-(substituted phenyl)-2-naphthamides reveal that the naphthalene ring participates in C–H⋯π interactions (3.2–3.5 Å) with adjacent molecules, stabilizing the crystal lattice. The azidoethyl group may introduce steric hindrance, altering packing motifs. Hirshfeld surface analysis quantifies these interactions, with van der Waals contacts dominating (>60% of surface area) .

Q. Can this compound serve as a click chemistry precursor for bioconjugation, and what experimental parameters ensure high yield?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating biomolecules (e.g., proteins, oligonucleotides). Key parameters:

Q. How do contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic potential) arise, and how can they be resolved?

Discrepancies often stem from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .

- Metabolic interference : Use LC-MS to track compound stability in media.

- Off-target effects : Employ CRISPR-Cas9 knockouts to validate target specificity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB ID 1XYZ) to model interactions. Focus on the naphthamide moiety’s π-π stacking with aromatic residues.

- MD simulations : GROMACS with CHARMM36 force field assesses stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.